Sulfo-Cy5-SE

Übersicht

Beschreibung

Sulfo-Cy5-SE, also known as Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble, far-red fluorescent dye. It is primarily used for labeling primary amines in peptides, proteins, and oligonucleotides. This compound is highly valued in scientific research due to its excellent photostability, high quantum yield, and compatibility with various biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The final step involves the activation of the dye with N-hydroxysuccinimide (NHS) to form the succinimidyl ester, which is reactive towards primary amines .

Industrial Production Methods

Industrial production of Sulfo-Cy5-SE involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and solvent composition to achieve high yields and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Cy5-SE primarily undergoes nucleophilic substitution reactions due to the presence of the reactive succinimidyl ester group. This allows it to form stable amide bonds with primary amines in peptides, proteins, and oligonucleotides .

Common Reagents and Conditions

The labeling reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the dye. The reaction is usually carried out at a slightly basic pH (around 8.3) using a bicarbonate buffer .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are the corresponding amide derivatives. These labeled biomolecules retain their biological activity and can be used for various analytical and imaging applications .

Wissenschaftliche Forschungsanwendungen

Molecular Imaging

Sulfo-Cy5-SE is extensively utilized in molecular imaging, particularly for in vivo applications. Its high extinction coefficient and large Stokes shift make it suitable for deep tissue imaging, allowing researchers to visualize biological processes with minimal background fluorescence.

- Fluorescent Probes : this compound has been incorporated into fluorescent probes for tracking cellular processes. For instance, a study demonstrated its use in developing ATP-based Förster Resonance Energy Transfer (FRET) probes that enable real-time monitoring of ATP hydrolysis by measuring fluorescence intensity changes upon enzymatic cleavage .

- Targeted Imaging in Cancer Diagnostics : The dye has been conjugated with therapeutic agents like docetaxel to create bimodal imaging agents for cancer diagnostics. These agents utilize this compound's far-red fluorescence for enhanced imaging capabilities, providing significant advantages over traditional dyes such as Indocyanine Green (ICG) . The conjugates showed high selectivity towards prostate cancer cells, indicating the potential for targeted therapy and diagnostics.

Bioconjugation

This compound is frequently employed in bioconjugation techniques, allowing for the labeling of proteins, antibodies, and peptides. Its water solubility and pH insensitivity make it an ideal choice for creating stable conjugates.

- Antibody Conjugates : Research has shown that this compound can be effectively used to label antibodies without compromising their binding affinity. A systematic study highlighted how different functional groups on antibody-fluorophore conjugates affect their properties, demonstrating that this compound maintains a favorable tumor-to-background ratio in vivo .

- Peptide Labeling : The dye has also been utilized for labeling peptides, enhancing their visibility in various assays. This application is critical in studying peptide interactions and dynamics within biological systems .

Biosensing Applications

The unique optical properties of this compound have led to its use in biosensing applications, particularly as a chemosensor for detecting metal ions.

- Chemosensing : A recent study explored the use of Sulfo-Cy5 as a colorimetric chemosensor for metal cations such as copper and iron. The dye demonstrated a significant color change upon interaction with these ions, indicating its potential as a sensitive detector for environmental and biological monitoring .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other common fluorophores:

| Property/Fluorophore | This compound | Indocyanine Green | Cy3 | Cy5.5 |

|---|---|---|---|---|

| Excitation Wavelength (nm) | 640 | 800 | 550 | 675 |

| Emission Wavelength (nm) | 656 | 810 | 570 | 695 |

| Solubility | Water-soluble | Water-soluble | Water-soluble | Water-soluble |

| Quantum Yield | 28% | 0.3% | High | Moderate |

| Applications | Molecular imaging, bioconjugation, biosensing | In vivo imaging | Protein labeling | Targeted molecular imaging |

Case Studies

- In Vivo Imaging of Cancer Cells : A study utilized this compound conjugates to visualize prostate cancer cells expressing prostate-specific membrane antigen (PSMA). The results indicated effective cellular uptake and localization within cancer cells, highlighting the dye's utility in targeted cancer therapies .

- Monitoring Enzymatic Activity : Researchers developed ratiometric FRET probes using this compound to monitor ATP hydrolysis by various enzymes. The probes exhibited significant changes in fluorescence ratios upon cleavage, demonstrating their effectiveness in studying enzymatic mechanisms .

Wirkmechanismus

Sulfo-Cy5-SE exerts its effects through the formation of stable amide bonds with primary amines in target biomolecules. The dye’s fluorescence properties allow for the visualization and quantification of labeled molecules. The excitation and emission wavelengths of this compound are ideally suited for use with common laser lines, making it compatible with a wide range of fluorescence-based techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfo-Cyanine5: Similar in structure but lacks the reactive succinimidyl ester group, making it less suitable for direct labeling of biomolecules.

Cy5 NHS Ester: A non-sulfonated analog of Sulfo-Cy5-SE, which is less water-soluble and may require organic solvents for labeling reactions.

DyLight 649: Another far-red fluorescent dye with similar spectral properties but different chemical structure and labeling efficiency.

Uniqueness

This compound stands out due to its high water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This property, combined with its excellent photostability and high quantum yield, makes it a preferred choice for many fluorescence-based applications .

Biologische Aktivität

Sulfo-Cy5-SE is a sulfonated cyanine dye that has gained attention in biological research due to its unique properties and applications in fluorescence imaging and sensing. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, fluorescence characteristics, biological interactions, and potential applications in biomedical research.

This compound (Chemical Formula: C37H43N3O10S2) is characterized by its high hydrophilicity and aqueous solubility, which make it suitable for various biological applications. The dye exhibits strong fluorescence with an excitation maximum at 640 nm and an emission maximum at 656 nm, making it ideal for in vivo imaging and detection tasks where minimal background interference is desired .

Synthesis and Fluorescence Characteristics

The synthesis of this compound involves the introduction of sulfonate groups, enhancing its solubility in aqueous environments. The dye's exceptional extinction coefficient and quantum yield (approximately 28%) allow for high sensitivity in fluorescence applications. Its spectral properties enable effective use in Förster Resonance Energy Transfer (FRET) systems, where changes in fluorescence intensity can be monitored to study molecular interactions .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro experiments:

- Cellular Uptake : In experiments involving prostate cancer cell lines (LNCaP and 22Rv1), this compound was conjugated with a targeting vector for Prostate-Specific Membrane Antigen (PSMA). The results indicated selective uptake by PSMA-positive cells, with LNCaP cells showing a higher accumulation of the dye compared to PC-3 cells, which do not express PSMA .

- Cytotoxicity Assessment : The cytotoxic effects of conjugates containing this compound were evaluated against LNCaP and 22Rv1 cell lines. The IC50 values indicated that the conjugates exhibited significant cytotoxicity, with LNCaP cells being more sensitive than 22Rv1 cells. For instance, the IC50 for LNCaP was found to be approximately 100 nM .

- Fluorescence Imaging : Fluorescence microscopy revealed distinct localization patterns within the cells. In LNCaP cells, the dye primarily localized within vesicles, while in 22Rv1 cells, a more diffuse staining pattern was observed. This differential localization suggests varying cellular uptake mechanisms influenced by PSMA expression levels .

Case Studies

A notable case study involved using this compound as a fluorescent marker in FRET assays to monitor ATP cleavage reactions. The study demonstrated a significant increase in fluorescence intensity upon substrate cleavage, indicating that this compound could serve as an effective ratiometric probe for biochemical assays .

Applications in Biomedical Research

The unique properties of this compound position it as a valuable tool for various applications:

- In Vivo Imaging : Due to its high tissue penetration and low background fluorescence, this compound is suitable for real-time imaging of tumors and other biological processes.

- Targeted Drug Delivery : By conjugating this compound with therapeutic agents or targeting ligands, researchers can enhance the specificity and efficacy of drug delivery systems.

- Sensing Applications : Its ability to act as a chemosensor for metal ions (e.g., Cu²⁺ and Fe³⁺) highlights its potential in environmental and physiological monitoring .

Summary Table of Biological Activity Findings

| Parameter | LNCaP Cells | 22Rv1 Cells | PC-3 Cells |

|---|---|---|---|

| PSMA Expression | High | Moderate | None |

| IC50 (nM) | 100 | 130 | >200 |

| Fluorescence Localization | Vesicular | Diffuse | Minimal |

| Cytotoxicity | High | Moderate | Low |

Eigenschaften

CAS-Nummer |

146368-14-1 |

|---|---|

Molekularformel |

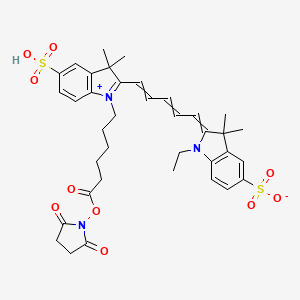

C37H43N3O10S2 |

Molekulargewicht |

753.9 g/mol |

IUPAC-Name |

(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) |

InChI-Schlüssel |

WXWLHDCCGVWTDZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

Isomerische SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

Reinheit |

97%min |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.